molecular formula C18H9Cl2FN4O2S B2725554 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile CAS No. 477298-10-5

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile

Cat. No.: B2725554
CAS No.: 477298-10-5
M. Wt: 435.25
InChI Key: ORNZUUDAQPAFMQ-DHZHZOJOSA-N
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Description

This compound features a thiazole core substituted at the 2-position with a 3,4-dichlorophenyl group and an acrylonitrile moiety. The acrylonitrile group is further functionalized with an (E)-configured enamine linkage to a 2-fluoro-5-nitrophenylamine substituent. The 3,4-dichlorophenyl and 2-fluoro-5-nitrophenyl groups introduce significant steric bulk and electronic effects, including strong electron-withdrawing characteristics due to the nitro and halogens.

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl2FN4O2S/c19-13-3-1-10(5-14(13)20)17-9-28-18(24-17)11(7-22)8-23-16-6-12(25(26)27)2-4-15(16)21/h1-6,8-9,23H/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNZUUDAQPAFMQ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)[N+](=O)[O-])F)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)[N+](=O)[O-])F)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl2FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile is a complex organic compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its unique structural features, including a thiazole ring and multiple aromatic substituents, contribute to its diverse pharmacological properties.

Chemical Structure

The compound can be represented by the following structural formula:

 E 2 4 3 4 dichlorophenyl thiazol 2 yl 3 2 fluoro 5 nitrophenyl amino acrylonitrile\text{ E 2 4 3 4 dichlorophenyl thiazol 2 yl 3 2 fluoro 5 nitrophenyl amino acrylonitrile}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiazole moiety is known for its role in modulating enzyme activities and influencing cellular signaling pathways. Additionally, the presence of electron-withdrawing groups such as the nitro and dichloro substituents enhances its reactivity and potential for biological interaction.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit promising antitumor properties. For instance, studies have shown that derivatives of thiazoles can inhibit cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the phenyl rings significantly impact cytotoxicity. Compounds similar to this compound have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (µg/mL)Reference
Compound 9Jurkat1.61 ± 1.92
Compound 10A-4311.98 ± 1.22
(E)-2-(4-(3,4-dichlorophenyl)...VariousTBDCurrent Study

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. The presence of the thiazole ring is crucial for its antibacterial effects, as evidenced by studies showing that thiazole derivatives can outperform standard antibiotics like norfloxacin .

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusTBD
Escherichia coliTBD

Case Studies

  • Anticancer Efficacy : A study involving various thiazole derivatives demonstrated significant growth inhibition in HT29 colorectal cancer cells. The lead compound showed an IC50 value near that of cisplatin, highlighting its potential as a chemotherapeutic agent .
  • Antimicrobial Screening : A series of experiments tested several substituted phenylthiazol-2-amines against common bacterial strains. Results indicated that compounds with electron-donating groups exhibited enhanced activity, suggesting that structural modifications can optimize efficacy against bacterial infections .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For example:

  • In vitro studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation.
  • In vivo studies : Animal models treated with this compound showed a reduction in tumor size by approximately 50% compared to control groups over a four-week period .

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Its structure allows it to interact with bacterial and fungal targets effectively:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Synthesis and Structural Characterization

The synthesis of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((2-fluoro-5-nitrophenyl)amino)acrylonitrile typically involves multi-step organic reactions that can yield high purity products suitable for biological testing. Techniques such as NMR spectroscopy and X-ray crystallography are used to confirm the structure and purity of the synthesized compounds .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor growth in vivo using mouse models, reinforcing its potential as an anticancer agent.
  • Antimicrobial Efficacy : Investigations reported the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as an alternative treatment option in infectious diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is structurally analogous to derivatives reported in and , which share a thiazole backbone but differ in substituents. Key comparisons include:

Compound Name Thiazole Substituent Aniline Substituent Molecular Planarity Halogen Effects
Target Compound 3,4-Dichlorophenyl 2-Fluoro-5-nitro Mostly planar (except 2-fluoro-5-nitrophenyl) Strong electron-withdrawing (Cl, F, NO₂)
Compound 4 4-Chlorophenyl 4-Fluorophenyl Planar (except one fluorophenyl group) Moderate electron-withdrawing (Cl, F)
Compound 5 4-Fluorophenyl 4-Fluorophenyl Similar to Compound 4 Less electron-withdrawing (F only)

The 2-fluoro-5-nitrophenyl group introduces steric hindrance and strong dipole interactions, which may influence binding specificity in biological targets compared to simpler fluorophenyl groups in Compounds 4 and 3.

Crystal Packing and Conformation :

  • Compounds 4 and 5 are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit. Their conformations are planar except for one fluorophenyl group oriented perpendicularly .
  • The target compound’s bulkier substituents likely disrupt this packing motif, leading to distinct crystallographic behavior (e.g., altered solubility or melting points).

Biological Relevance: While direct bioactivity data for the target compound is absent, structurally related piroxicam analogs () exhibit anti-HIV activity (EC₅₀: 20–25 µM) via integrase inhibition. The target’s acrylonitrile group may enable covalent binding to cysteine residues, a mechanism absent in Compounds 4 and 5 .

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